molecular formula C11H15N3O6 B12314313 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde

4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde

Cat. No.: B12314313
M. Wt: 285.25 g/mol
InChI Key: YBBDRHCNZBVLGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-2’-O-methylcytidine typically involves the modification of cytidine. One common method includes the formylation of 2’-O-methylcytidine. The reaction conditions often require the use of formylating agents such as formic acid or formic anhydride under controlled temperatures .

Industrial Production Methods

Industrial production methods for 5-formyl-2’-O-methylcytidine are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory synthesis, with optimizations for yield and purity. This might involve the use of automated synthesizers and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2’-O-methylcytidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Formyl-2’-O-methylcytidine has several applications in scientific research:

Mechanism of Action

5-Formyl-2’-O-methylcytidine exerts its effects primarily through the inhibition of DNA methyltransferases. This inhibition prevents the methylation of cytosine residues in DNA, leading to changes in gene expression. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    5-Methylcytidine: Another cytidine analog that also inhibits DNA methyltransferases but has different chemical properties and biological effects.

    5-Hydroxymethylcytidine: Similar to 5-formyl-2’-O-methylcytidine but with a hydroxymethyl group instead of a formyl group.

    5-Carboxycytidine: An oxidized form of 5-formyl-2’-O-methylcytidine with a carboxyl group.

Uniqueness

5-Formyl-2’-O-methylcytidine is unique due to its specific formyl modification, which imparts distinct chemical and biological properties. This modification allows it to participate in unique chemical reactions and biological pathways, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C11H15N3O6

Molecular Weight

285.25 g/mol

IUPAC Name

4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H15N3O6/c1-19-8-7(17)6(4-16)20-10(8)14-2-5(3-15)9(12)13-11(14)18/h2-3,6-8,10,16-17H,4H2,1H3,(H2,12,13,18)

InChI Key

YBBDRHCNZBVLGT-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(OC1N2C=C(C(=NC2=O)N)C=O)CO)O

Origin of Product

United States

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